4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Allyl Group: The allyl group can be attached through an allylation reaction using allyl bromide and a suitable base.
Addition of the Methylbenzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can disrupt various metabolic processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-3-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- 4-allyl-3-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- 4-allyl-3-(4-methylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C19H18FN3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18FN3S/c1-3-11-23-18(16-7-9-17(20)10-8-16)21-22-19(23)24-13-15-6-4-5-14(2)12-15/h3-10,12H,1,11,13H2,2H3 |
InChI Key |
WBEIPPCBZNFUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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